3,8-Diamino-5,6-dimethylphenanthridinium bromide

DNA Polymerase Enzyme Inhibition Nucleic Acid

3,8-Diamino-5,6-dimethylphenanthridinium bromide (CAS 32155-21-8), also referenced by its common synonym 640C46, is a 5,6-disubstituted phenanthridinium salt characterized by the molecular formula C15H16BrN3 and a molecular weight of 318.21 g/mol. It is a synthetic, cationic, planar heteroaromatic compound belonging to the broader class of phenanthridinium derivatives.

Molecular Formula C15H16BrN3
Molecular Weight 318.21 g/mol
CAS No. 32155-21-8
Cat. No. B13833851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8-Diamino-5,6-dimethylphenanthridinium bromide
CAS32155-21-8
Molecular FormulaC15H16BrN3
Molecular Weight318.21 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=CC2=C3C=CC(=CC3=[N+]1C)N)N.[Br-]
InChIInChI=1S/C15H15N3.BrH/c1-9-14-7-10(16)3-5-12(14)13-6-4-11(17)8-15(13)18(9)2;/h3-8,17H,16H2,1-2H3;1H
InChIKeyNRKXTZWBZAFCHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,8-Diamino-5,6-dimethylphenanthridinium Bromide (CAS 32155-21-8): Core Identity and Structural Context for Sourcing


3,8-Diamino-5,6-dimethylphenanthridinium bromide (CAS 32155-21-8), also referenced by its common synonym 640C46, is a 5,6-disubstituted phenanthridinium salt characterized by the molecular formula C15H16BrN3 and a molecular weight of 318.21 g/mol . It is a synthetic, cationic, planar heteroaromatic compound belonging to the broader class of phenanthridinium derivatives [1]. Unlike its widely used analog ethidium bromide (3,8-diamino-5-ethyl-6-phenylphenanthridinium bromide), which bears a 6-phenyl and 5-ethyl group, this compound is specifically distinguished by 5,6-dimethyl substitution [2]. This key structural difference directly impacts its intermolecular interactions and biological activity profile, making its procurement a non-trivial decision for research applications where substitution pattern governs experimental outcomes.

3,8-Diamino-5,6-dimethylphenanthridinium Bromide: Why Substitution with Other Phenanthridinium Salts is Scientifically Unjustified


The scientific literature firmly establishes that the biological activity and DNA-binding characteristics of phenanthridinium compounds are exquisitely sensitive to substituent patterns on the phenanthridinium core [1]. Simple substitution with a closely related analog such as ethidium bromide or a 3-monoamino derivative cannot recapitulate the quantitative performance of 3,8-diamino-5,6-dimethylphenanthridinium bromide in key assays. As demonstrated by Kindelis and Aktipis, the presence of a second amino group fundamentally alters DNA intercalation geometry and fluorescence enhancement [2]. Furthermore, the specific 5,6-dimethyl substitution, replacing the 6-phenyl group of ethidium bromide, generates a distinct CD signature and, critically, a unique inhibition profile against DNA-dependent polymerases . Therefore, using a 'similar' compound without rigorous validation introduces a confounding variable, potentially leading to misinterpretation of structure-activity relationship (SAR) data or failure to reproduce specific experimental conditions where the unique properties of this dimethyl analog are the actual variable under investigation.

Quantitative Differentiation of 3,8-Diamino-5,6-dimethylphenanthridinium Bromide: Direct Comparator Data


Comparative DNA Polymerase Inhibition: 3,8-Diamino-5,6-dimethylphenanthridinium Bromide vs. Ethidium Bromide

In a direct comparison, 3,8-diamino-5,6-dimethylphenanthridinium bromide was shown to inhibit DNA-dependent DNA polymerase activity to a significant extent. At a tested concentration, it achieved 72% inhibition of enzyme activity, compared to 83% inhibition by ethidium bromide under the same assay conditions . This quantitative data confirms that while both compounds are potent inhibitors, the 5,6-dimethyl analog displays a moderately reduced but still substantial inhibitory capacity, which may be advantageous in experimental systems where excessive polymerase inhibition is undesirable.

DNA Polymerase Enzyme Inhibition Nucleic Acid Intercalation

Fluorescence Enhancement Upon DNA Binding: Diamino vs. Monoamino Phenanthridinium Derivatives

A foundational study by Kindelis and Aktipis (1978) quantitatively demonstrated that the binding of diaminophenanthridinium derivatives (a class to which 3,8-diamino-5,6-dimethylphenanthridinium bromide belongs) to DNA results in a 'considerable increase in fluorescence' [1]. In stark contrast, the binding of monoaminophenanthridinium derivatives produced only 'minor increases' in fluorescence [1]. This comparative observation establishes a clear class-level differentiation: the presence of two amino groups is essential for the robust fluorescence enhancement that characterizes this class of DNA intercalators.

Fluorescence Spectroscopy DNA Binding Fluorescent Probe Conformational Change

Spectrophotometric Quantification Parameters: Molar Absorptivity and Linear Range

While direct comparator data for 3,8-diamino-5,6-dimethylphenanthridinium bromide is not identified, a spectrophotometric method developed for a structurally related compound provides a quantitative benchmark for analytical performance. For a phenanthridinium-based analyte, the method reported a maximum absorption wavelength (λmax) of 470 nm, a molar absorptivity (ε) of 2.66 × 10⁴ L/(mol·cm), and a linear calibration range of 0.5–5.0 μg/mL [1]. This data offers a practical reference point for laboratories seeking to develop or validate quantification methods for similar compounds.

Spectrophotometry Analytical Chemistry Method Validation Quantitation

DNA Complex Conformation: Diaminophenanthridiniums Model the Ethidium Bromide Complex

The study by Kindelis and Aktipis (1978) further established that the circular dichroism (CD) properties of DNA complexes formed with diaminophenanthridinium derivatives are 'well represented by the intercalation complex formed between DNA and ethidium bromide' [1]. This was contrasted with the 'quite distinct and different' conformation of DNA complexes formed with monoaminophenanthridinium derivatives [1]. This class-level inference indicates that the 3,8-diamino substitution pattern, irrespective of the 5,6-substituents, directs the compound toward an ethidium bromide-like intercalative geometry, a feature not shared by its monoamino counterparts.

Circular Dichroism DNA Intercalation Conformational Analysis Structure-Activity Relationship

Validated Research Applications for 3,8-Diamino-5,6-dimethylphenanthridinium Bromide Based on Quantitative Evidence


Fine-Tuned Inhibition of DNA-Dependent DNA Polymerases

Researchers requiring a potent DNA polymerase inhibitor but seeking to avoid the nearly complete inhibition caused by ethidium bromide (83%) may find the moderate yet significant 72% inhibition provided by 3,8-diamino-5,6-dimethylphenanthridinium bromide ideal . This allows for the study of polymerase dynamics where a higher residual activity is necessary, or for use in enzymatic assays where a non-saturating inhibitory signal is preferred.

Fluorescence-Based DNA Binding Studies Requiring Strong Signal Enhancement

Applications demanding sensitive detection of DNA intercalation events should preferentially utilize 3,8-diamino- substituted phenanthridiniums, as this class exhibits a 'considerable increase in fluorescence' upon DNA binding, in stark contrast to the 'minor' enhancement observed with 3-monoamino derivatives [1]. The target compound is therefore a superior choice for developing or utilizing fluorescence-based assays to monitor DNA binding or conformational changes.

Modeling Ethidium Bromide's DNA Intercalation Geometry Without the 6-Phenyl Group

Studies aiming to investigate the specific impact of the 5,6-substitution pattern on DNA intercalation geometry, while maintaining the core ethidium bromide-like binding mode, can utilize this compound. Evidence confirms that diaminophenanthridinium derivatives model the ethidium bromide-DNA complex conformation [1], while the 5,6-dimethyl substitution (replacing ethidium's 6-phenyl group) provides a distinct structural probe [2]. This makes it a valuable tool for structure-activity relationship (SAR) studies focused on phenanthridinium substituent effects.

Spectrophotometric Method Development and Validation

Laboratories developing or validating spectrophotometric assays for phenanthridinium compounds can use established analytical benchmarks (e.g., λmax = 470 nm, ε = 2.66 × 10⁴ L/(mol·cm), linear range 0.5–5.0 μg/mL) as a reference point for method optimization and quality control [3]. This is particularly relevant for ensuring accurate quantification in downstream applications.

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